N-(3,4-dimethoxyphenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide

Description

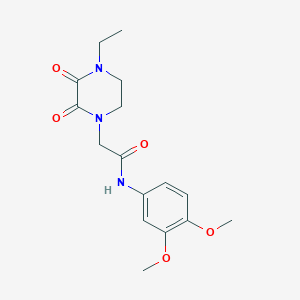

N-(3,4-dimethoxyphenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide is a synthetic acetamide derivative characterized by a 3,4-dimethoxyphenyl group linked via an acetamide bridge to a 4-ethyl-2,3-dioxopiperazine moiety. The 2,3-dioxopiperazine group introduces rigidity and hydrogen-bond acceptor/donor sites, which may influence biological activity, such as enzyme inhibition or receptor modulation.

Properties

IUPAC Name |

N-(3,4-dimethoxyphenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O5/c1-4-18-7-8-19(16(22)15(18)21)10-14(20)17-11-5-6-12(23-2)13(9-11)24-3/h5-6,9H,4,7-8,10H2,1-3H3,(H,17,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIAQEBPPDRAMPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(C(=O)C1=O)CC(=O)NC2=CC(=C(C=C2)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3,4-dimethoxyphenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Molecular Formula : CHNO

- Molecular Weight : Approximately 306.36 g/mol

The structure includes a dimethoxyphenyl group and a piperazine derivative, which are critical for its biological interactions.

This compound is believed to exert its biological effects through several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in various metabolic pathways.

- Receptor Interaction : It can act as an agonist or antagonist at certain receptors, modulating physiological responses.

- Signal Transduction Modulation : By altering signal transduction pathways, it can influence cellular processes such as proliferation and apoptosis.

Anticancer Properties

The compound's interaction with cellular receptors involved in cancer pathways indicates potential anticancer activity. Studies have demonstrated that related piperazine derivatives can induce apoptosis in cancer cell lines by activating specific signaling cascades.

Study 1: Anticancer Activity

A study investigated the effects of a structurally similar compound on human cancer cell lines. The results indicated that the compound inhibited cell growth and induced apoptosis through caspase activation pathways. This suggests that this compound may have similar effects due to its structural characteristics.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | MCF7 | 15 | Caspase activation |

| Compound B | HL60 | 10 | Apoptosis induction |

| This compound | TBD | TBD | TBD |

Study 2: Anti-inflammatory Effects

Another relevant study assessed the anti-inflammatory properties of related compounds. Results showed significant inhibition of pro-inflammatory cytokines and reduced edema in animal models. This suggests that this compound may also possess anti-inflammatory properties worth exploring.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below summarizes key structural differences and inferred properties of the target compound and its analogs:

Key Comparative Insights

Substituent Effects on Bioactivity

- Methoxy vs.

- Piperazine Derivatives: The target compound’s 2,3-dioxopiperazine moiety lacks the basicity of simple piperazines (e.g., ), which may reduce nonspecific binding to amine receptors. The dioxo groups also enable chelation of metal ions, a feature absent in phenylpiperazine analogs .

Pharmacological Implications

- Receptor Selectivity: A-740003’s quinolinylamino group () confers selectivity for P2X7 receptors, while the target compound’s dioxopiperazine may favor interactions with enzymes like matrix metalloproteinases or kinases .

- Safety Profiles : Compounds with chlorophenylmethylpiperazine groups () exhibit irritant properties, suggesting that the target compound may require similar handling precautions despite structural differences .

Crystallographic and Stability Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.